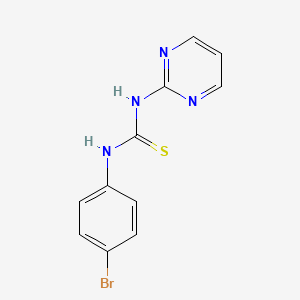
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea, also known as BrPTU, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a thiourea derivative and has been found to have a variety of biochemical and physiological effects that make it useful in laboratory experiments. In
Wirkmechanismus
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea inhibits thyroid peroxidase by binding to the active site of the enzyme. This binding prevents the enzyme from oxidizing iodide ions, which are necessary for the production of thyroid hormones. As a result, the production of thyroid hormones is decreased.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea include a decrease in the production of thyroid hormones, as well as anti-inflammatory and anti-tumor properties. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in lab experiments is its ability to selectively inhibit thyroid peroxidase, making it useful in studies related to thyroid function and disease. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research. However, one limitation of using N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in lab experiments is its potential toxicity, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea. One potential direction is the development of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea analogs with improved selectivity and decreased toxicity. Additionally, further studies are needed to explore the anti-inflammatory and anti-tumor properties of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea and its potential use in cancer research. Finally, the antioxidant properties of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea may also be explored further for their potential use in the prevention of oxidative stress-related diseases.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea involves the reaction of 2-aminopyrimidine with 4-bromobenzyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been used in a variety of scientific research studies due to its ability to inhibit thyroid peroxidase, an enzyme that is involved in the production of thyroid hormones. This inhibition can lead to a decrease in the production of thyroid hormones, making N-(4-bromophenyl)-N'-2-pyrimidinylthiourea useful in studies related to thyroid function and disease. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-pyrimidin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4S/c12-8-2-4-9(5-3-8)15-11(17)16-10-13-6-1-7-14-10/h1-7H,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOCDKIQNPHOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)
![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5586402.png)
![2-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5586410.png)
![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5586437.png)